

CAY10640: A Technical Guide for Investigating EETs Function

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Compound of Interest

Compound Name: CAY10640

Cat. No.: B588547

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Executive Summary

CAY10640 is a high-potency, selective inhibitor of soluble Epoxide Hydrolase (sEH), the enzyme responsible for the hydrolytic degradation of Epoxyeicosatrienoic acids (EETs). By blocking sEH, **CAY10640** stabilizes endogenous EETs, allowing researchers to investigate their pleiotropic physiological effects, including vasodilation, anti-inflammation, and neuroprotection.

This guide provides a rigorous technical framework for utilizing **CAY10640** in preclinical research. It moves beyond basic product sheets to address formulation challenges, experimental design, and data interpretation, ensuring high-fidelity results in both in vitro and in vivo models.

Mechanistic Foundation: The Arachidonic Acid Cascade

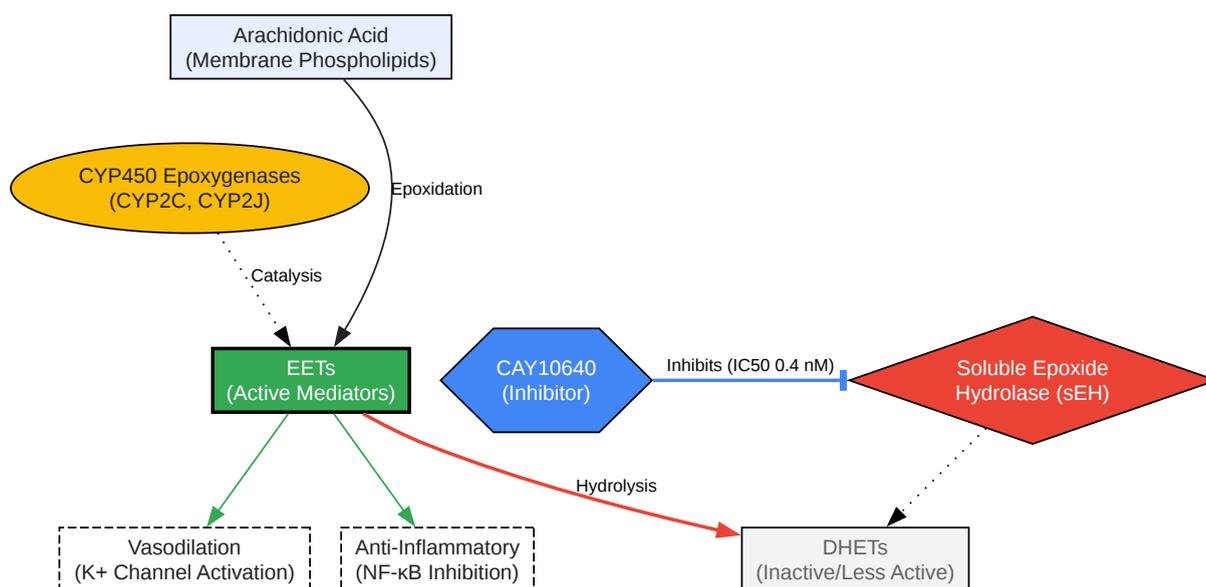
To effectively use **CAY10640**, one must understand its precise intervention point within the arachidonic acid (AA) metabolic cascade.

The sEH Bottleneck

Cytochrome P450 epoxygenases metabolize AA into EETs (5,6-, 8,9-, 11,12-, and 14,15-EET). These EETs act as autocrine and paracrine mediators. However, their half-life is critically limited by sEH, which rapidly converts them into biologically less active (and potentially pro-inflammatory) dihydroxyeicosatrienoic acids (DHETs).

CAY10640 Mechanism:

- Target: Soluble Epoxide Hydrolase (sEH/EPHX2).
- Action: Competitive inhibition.
- Result: Accumulation of EETs and reduction of DHETs.
- Potency: IC₅₀ = 0.4 nM (Human and Murine sEH).

Signaling Pathway Visualization

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Figure 1: **CAY10640** intervention in the Arachidonic Acid cascade. By inhibiting sEH, **CAY10640** shifts the equilibrium toward active EETs.

Chemical Profile & Handling

CAY10640 is a urea-based inhibitor. Its lipophilicity drives its potency but creates significant formulation challenges.

Property	Specification
Chemical Name	N-[1-(cyclopropylcarbonyl)-4-piperidiny]-N'-[4-(trifluoromethoxy)phenyl]-urea
Molecular Weight	371.4 Da
IC50 (Human sEH)	0.4 nM
IC50 (Murine sEH)	0.4 nM
Solubility (DMSO)	~5 mg/mL
Solubility (PBS pH 7.2)	Insoluble (Critical limitation)

Storage & Stability

- Powder: Store at -20°C. Stable for >2 years.
- Stock Solution (DMSO): Stable at -20°C for ~6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Experimental Protocols

In Vitro Application (Cell Culture)

Objective: Inhibit sEH activity in endothelial or immune cells to measure EET accumulation or downstream signaling (e.g., NF-κB suppression).

Protocol:

- Preparation: Dissolve **CAY10640** in 100% DMSO to create a 10 mM stock.
- Dilution: Serially dilute in culture media to achieve a 1000x working stock (e.g., 100 μM).
- Treatment: Add to cell culture media (1:1000 dilution) to reach final concentrations.

- Recommended Range: 10 nM – 100 nM.
- Note: Due to its 0.4 nM IC₅₀, concentrations >1 μM are unnecessary and may induce off-target effects.
- Control: Always run a vehicle control (0.1% DMSO) and a positive control (e.g., AUDA or TPPU) if comparing inhibitor classes.
- Assay Timing: Pre-incubate for 30–60 minutes before adding inflammatory stimuli (e.g., LPS) or Arachidonic Acid substrate.

In Vivo Formulation & Dosing

Challenge: **CAY10640** is insoluble in aqueous buffers (PBS/Saline). Direct injection of a DMSO stock will cause precipitation and local toxicity.

Validated Vehicle Formulation (Solubility-Optimized): To achieve a stable suspension/solution for IP injection or oral gavage:

- Component A: 5% DMSO (Solubilizer)
- Component B: 40% PEG400 (Co-solvent)
- Component C: 5% Tween 80 (Surfactant)
- Component D: 50% Saline (0.9% NaCl)

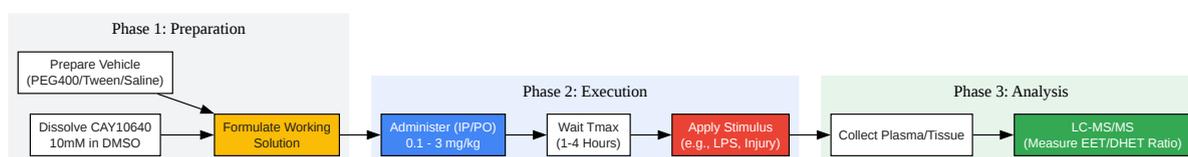
Preparation Steps:

- Dissolve **CAY10640** fully in DMSO (Component A).
- Add PEG400 (Component B) and vortex thoroughly.
- Add Tween 80 (Component C) and vortex.
- Slowly add Saline (Component D) while vortexing. If precipitation occurs, sonicate at 37°C.

Dosing Guidelines (Mice/Rats):

- Route: Intraperitoneal (IP) or Oral Gavage (PO).
- Effective Dose Range: 0.1 mg/kg – 3.0 mg/kg.
 - Note: **CAY10640** is exceptionally potent. Efficacy in neuropathic pain models has been observed at doses as low as 0.1–0.3 mg/kg.
- Frequency: Daily (QD) or BID, depending on the metabolic rate of the specific strain.

Experimental Workflow Visualization



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Figure 2: Step-by-step experimental workflow for in vivo assessment of **CAY10640** efficacy.

Comparative Analysis: **CAY10640** vs. Other Inhibitors

CAY10640 is often compared to AUDA and TPPU. While **CAY10640** is a standard tool compound, researchers should select the inhibitor based on the specific model constraints (e.g., duration of study).

Feature	CAY10640	TPPU	AUDA
IC50 (Human sEH)	0.4 nM	~1-2 nM	~3 nM
Structure Class	Urea-based	Urea-based	Urea-based
Solubility	Low (Requires PEG)	Moderate	Low
Metabolic Stability	Moderate	High (Optimized PK)	Low (Rapid metabolism)
Primary Use	Acute efficacy, mechanistic proof-of-concept	Chronic studies, oral dosing	Historical reference

Expert Insight: Use **CAY10640** for acute mechanistic studies where high potency is required to validate the sEH pathway. For long-term chronic feeding studies (weeks/months), TPPU may offer superior pharmacokinetic properties (longer half-life).

Troubleshooting & Critical Considerations

- The "Insoluble" Trap: Do not attempt to dilute DMSO stocks directly into PBS for injection. The compound will crash out of solution, leading to variable dosing and potential peritoneal irritation. Always use the PEG400/Tween vehicle described above.
- EET/DHET Ratio: The gold standard for verifying sEH inhibition is not just observing a phenotype (e.g., reduced pain), but quantifying the EET/DHET ratio in plasma or tissue via LC-MS/MS. Effective inhibition should significantly increase this ratio.
- Species Differences: While **CAY10640** is potent in both human and mouse models, sEH expression levels vary by tissue and species. Pilot dose-response studies are recommended when moving to rats or other non-murine models.

References

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